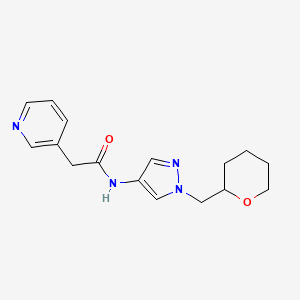
5-chloro-1-(2,6-dichlorobenzyl)-N,N-diethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-1-(2,6-dichlorobenzyl)-N,N-diethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C17H17Cl3N2O2 and its molecular weight is 387.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Generation of Polysubstituted Pyridinecarboxylic Acid Derivatives
Research has explored the synthesis of polysubstituted 2-pyridinecarboxylic acid derivatives through selective reaction processes. These processes involve the reaction of chlorimine functions in certain adducts, leading to a series of substituted pyridinecarboxamides. This method demonstrates an approach to diversifying pyridine derivatives, which are crucial in medicinal chemistry for their biological activities (Dubois et al., 1996).
Antimicrobial Activity of Pyridothienopyrimidines and Pyridothienotriazines
The synthesis and evaluation of new pyridothienopyrimidines and pyridothienotriazines have been conducted, revealing their potential antimicrobial activities. These studies aim to develop novel compounds that could serve as the basis for new antibacterial and antifungal therapies, addressing the ongoing need for effective antimicrobial agents (Abdel-rahman et al., 2002).
Advances in Pyridinecarboxamide Compounds
Research into novel pyridinecarboxamide compounds has led to the development of compounds with potential applications in various domains, including materials science and pharmaceuticals. These compounds exhibit unique properties that make them suitable for further investigation and application development (Kimura et al., 1992).
Synthesis and Characterization of Novel Pyridine Derivatives
The synthesis of novel pyridine derivatives, including those with potential antibacterial and anticancer properties, has been a focal point of research. These studies not only contribute to the chemical understanding of pyridinecarboxamides but also explore their utility in developing new therapeutic agents (Bondock & Gieman, 2015).
Development of Pyrimidinone and Oxazinone Derivatives
The creation of new pyrimidinone and oxazinone derivatives fused with thiophene rings aims at enhancing the pharmacological profile of these compounds. This research demonstrates the versatility of pyridinecarboxamides in synthesizing compounds with potential for antimicrobial applications (Hossan et al., 2012).
Propiedades
IUPAC Name |
5-chloro-1-[(2,6-dichlorophenyl)methyl]-N,N-diethyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl3N2O2/c1-3-21(4-2)16(23)12-8-11(18)9-22(17(12)24)10-13-14(19)6-5-7-15(13)20/h5-9H,3-4,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOMHLKPLZPJNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=CN(C1=O)CC2=C(C=CC=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

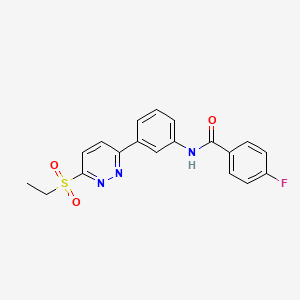
![ethyl 4-({[3-oxo-6-(phenylthio)[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2721381.png)
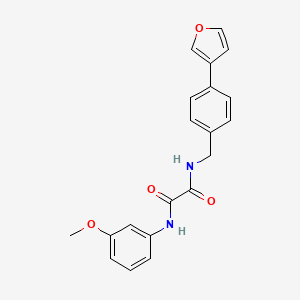
![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(quinolin-8-yl)urea](/img/structure/B2721385.png)
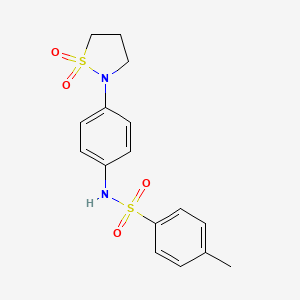
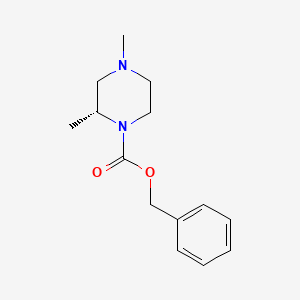

![N-([2,2'-bifuran]-5-ylmethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2721392.png)
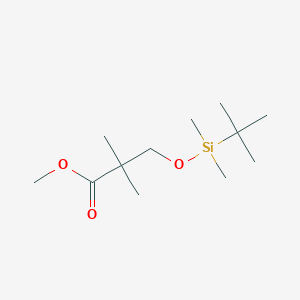
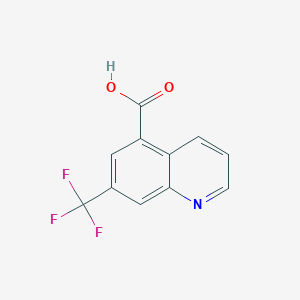
![N'-(2,5-Difluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2721398.png)
![1-[2-(2-Chloroanilino)-1,3-thiazol-5-yl]-2,2-dimethyl-1-propanone](/img/structure/B2721400.png)

